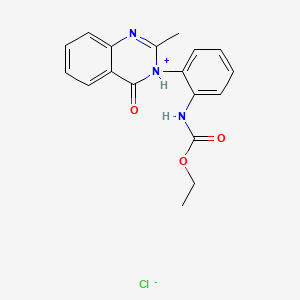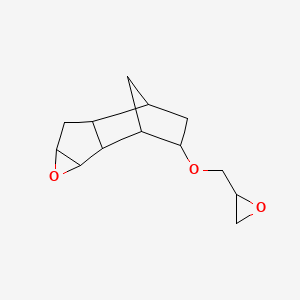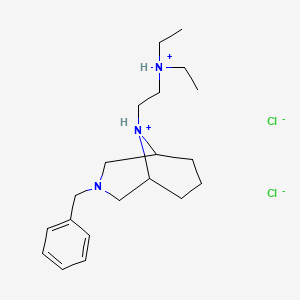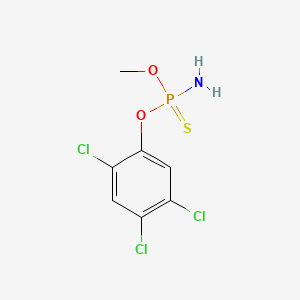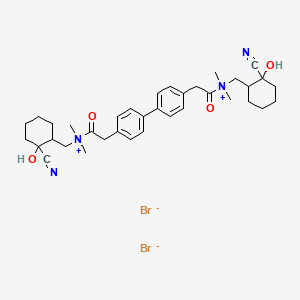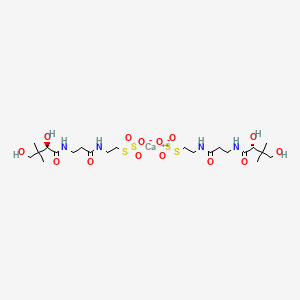
Panteteine S-sulfate calcium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Panteteine S-sulfate calcium salt is a derivative of pantetheine, which is a key intermediate in the biosynthesis of coenzyme A (CoA). Coenzyme A is essential for various biochemical reactions, including fatty acid oxidation, carbohydrate metabolism, and the synthesis of acetylcholine . This compound is known for its stability and bioavailability, making it a valuable compound in both research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of panteteine S-sulfate calcium salt typically involves the reaction of pantetheine with sulfuric acid, followed by neutralization with calcium hydroxide. The reaction conditions must be carefully controlled to ensure the formation of the desired product without significant side reactions .
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation techniques. Specific strains of bacteria are engineered to produce high yields of pantetheine, which is then chemically modified to form the S-sulfate derivative. This method is preferred due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Panteteine S-sulfate calcium salt undergoes various chemical reactions, including:
Oxidation: The sulfhydryl group in pantetheine can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to sulfhydryl groups.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles can be used to replace the sulfate group.
Major Products:
Oxidation: Disulfide derivatives.
Reduction: Free sulfhydryl groups.
Substitution: Derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Panteteine S-sulfate calcium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of coenzyme A and other biologically active molecules.
Biology: Studied for its role in cellular metabolism and enzyme activity.
Mecanismo De Acción
Panteteine S-sulfate calcium salt exerts its effects primarily through its role as a precursor to coenzyme A. Coenzyme A is involved in the transfer of acetyl groups, which are essential for various metabolic pathways. The compound’s sulfhydryl group plays a critical role in enzyme activity, facilitating the formation and breakdown of acetyl-CoA .
Comparación Con Compuestos Similares
Pantothenic Acid:
Pantethine: A dimeric form of pantetheine linked by a disulfide bond, used for similar therapeutic applications.
Uniqueness: Panteteine S-sulfate calcium salt is unique due to its stability and bioavailability, which make it more effective in certain applications compared to its analogs. Its ability to bypass certain metabolic steps required for the synthesis of coenzyme A from pantothenic acid provides a more direct and efficient pathway .
Propiedades
Número CAS |
34644-00-3 |
|---|---|
Fórmula molecular |
C22H42CaN4O14S4 |
Peso molecular |
754.9 g/mol |
Nombre IUPAC |
calcium;(2R)-2,4-dihydroxy-3,3-dimethyl-1-oxo-1-[[3-oxo-3-(2-sulfonatosulfanylethylamino)propyl]amino]butane |
InChI |
InChI=1S/2C11H22N2O7S2.Ca/c2*1-11(2,7-14)9(16)10(17)13-4-3-8(15)12-5-6-21-22(18,19)20;/h2*9,14,16H,3-7H2,1-2H3,(H,12,15)(H,13,17)(H,18,19,20);/q;;+2/p-2/t2*9-;/m00./s1 |
Clave InChI |
CILGDYPFLJJNKT-NAWJVIAPSA-L |
SMILES isomérico |
CC(C)(CO)[C@H](C(=O)NCCC(=O)NCCSS(=O)(=O)[O-])O.CC(C)(CO)[C@H](C(=O)NCCC(=O)NCCSS(=O)(=O)[O-])O.[Ca+2] |
SMILES canónico |
CC(C)(CO)C(C(=O)NCCC(=O)NCCSS(=O)(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)NCCSS(=O)(=O)[O-])O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


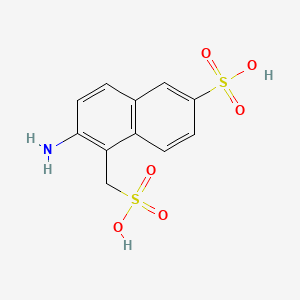
![2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13743389.png)
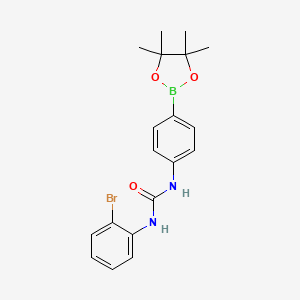
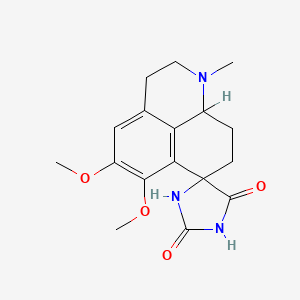
![Propionic acid-[3]pyridylmethyl ester](/img/structure/B13743419.png)
![L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13743420.png)
![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13743421.png)
![2',3'-Dideoxyinosine-[2',3'-3H]](/img/structure/B13743422.png)
